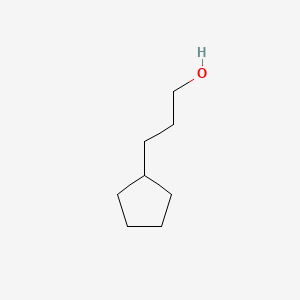

3-Cyclopentyl-1-propanol

説明

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through detailed analysis of proton environments and carbon frameworks. The proton nuclear magnetic resonance spectrum, obtained using deuterated chloroform as solvent, reveals characteristic signal patterns that confirm the proposed molecular structure. The spectrum demonstrates high-quality resolution with 99% purity, enabling precise assignment of individual proton environments within the molecular framework.

The spectroscopic analysis reveals distinct chemical shift regions corresponding to the various proton environments present in the molecule. The hydroxyl proton appears as a characteristic broad signal due to rapid exchange processes, while the methylene protons adjacent to the hydroxyl group exhibit typical downfield shifts consistent with the electron-withdrawing effect of the oxygen atom. The cyclopentyl ring protons generate complex multipicity patterns reflecting the ring's conformational dynamics and the magnetic non-equivalence of ring positions.

Integration patterns within the spectrum provide quantitative confirmation of the molecular structure, with peak areas corresponding precisely to the expected number of protons in each chemical environment. The coupling patterns observed between adjacent carbon-bound protons further validate the proposed connectivity scheme and provide insights into the three-dimensional arrangement of atoms within the molecule.

Infrared and Raman Spectroscopic Signatures

Vibrational spectroscopy through infrared and Raman techniques offers complementary structural information that confirms functional group presence and molecular connectivity patterns. The infrared spectrum exhibits characteristic absorption bands associated with hydroxyl group stretching vibrations, typically observed in the 3200-3600 wavenumber region. These O-H stretching modes provide definitive confirmation of the primary alcohol functionality within the molecular structure.

Carbon-hydrogen stretching vibrations appear in the 2800-3000 wavenumber region, with distinct patterns reflecting both the aliphatic chain and cyclopentyl ring environments. The fingerprint region below 1500 wavenumbers contains numerous absorption bands arising from carbon-carbon stretching, carbon-hydrogen bending, and skeletal vibrational modes that serve as molecular fingerprints for compound identification.

Raman spectroscopy complements infrared analysis by providing enhanced sensitivity to symmetric vibrational modes and carbon-carbon bond stretching frequencies. The Raman spectrum reveals characteristic signatures of the cyclopentyl ring system, including ring breathing modes and symmetric stretching vibrations that are particularly diagnostic for five-membered ring systems.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis provides definitive molecular weight confirmation and structural insights through characteristic fragmentation patterns. Electron ionization mass spectrometry generates reproducible fragmentation spectra that serve as molecular fingerprints for compound identification. The molecular ion peak appears at mass-to-charge ratio 128, corresponding precisely to the calculated molecular weight of this compound.

Table 1: Key Mass Spectrometric Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Ion (M+) | 128 m/z | |

| Base Peak | Variable | |

| Ionization Method | Electron Impact | |

| Data Source | NIST Mass Spectrometry Data Center |

The fragmentation pattern reveals characteristic losses associated with the functional groups present in the molecule. Common fragmentation pathways include loss of water molecules from the hydroxyl group, yielding ions at mass-to-charge ratio 110, and various carbon-carbon bond cleavages within both the propyl chain and cyclopentyl ring systems. These fragmentation patterns provide structural confirmation and enable differentiation from closely related isomeric compounds.

The mass spectrometric database entry, designated as NIST MS number 237880, provides standardized reference data that facilitates compound identification across different analytical laboratories and research contexts. The spectral data originates from the Japan AIST/NIMC Database, ensuring high-quality reference standards for analytical comparisons.

Computational Modeling of Three-Dimensional Conformations

Computational chemistry approaches provide detailed insights into the three-dimensional molecular structure and conformational preferences of this compound. The International Chemical Identifier key IBMXMCXCSPGCDQ-UHFFFAOYSA-N serves as a unique computational identifier that enables consistent molecular representation across various software platforms and databases. Three-dimensional molecular modeling reveals the spatial arrangement of atoms and provides insights into potential intermolecular interactions and conformational flexibility.

The compound exhibits significant conformational freedom due to rotation around the carbon-carbon bonds connecting the cyclopentyl ring to the propanol chain. Computational analysis using density functional theory methods can predict preferred conformations based on energy minimization principles, revealing the most thermodynamically stable molecular arrangements. These calculations consider both intramolecular interactions, such as steric hindrance between bulky groups, and potential hydrogen bonding patterns involving the hydroxyl functionality.

Table 2: Computational Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| XLogP3-AA | 2.5 | |

| Hydrogen Bond Donors | 1 | |

| Topological Polar Surface Area | 20.2 Ų | |

| Rotatable Bond Count | 3 | |

| Molecular Volume | Calculated |

The topological polar surface area of 20.2 square angstroms reflects the limited polar character contributed primarily by the hydroxyl group, while the XLogP3-AA value of 2.5 indicates moderate lipophilicity characteristics. The presence of three rotatable bonds provides significant conformational flexibility, enabling the molecule to adopt various three-dimensional arrangements depending on environmental conditions and intermolecular interactions.

特性

IUPAC Name |

3-cyclopentylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c9-7-3-6-8-4-1-2-5-8/h8-9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBMXMCXCSPGCDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60227493 | |

| Record name | Cyclopentanepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

767-05-5 | |

| Record name | Cyclopentanepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=767-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentanepropanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentanepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopentanepropanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Direct Reduction of 3-Cyclopentylpropanal

A prominent method to prepare 3-cyclopentyl-1-propanol involves the reduction of 3-cyclopentylpropanal, which itself is synthesized from this compound derivatives or related precursors.

Synthesis of 3-Cyclopentylpropanal:

- This compound can be oxidized to 3-cyclopentylpropanal using oxalyl chloride and dimethyl sulfoxide (DMSO) in dichloromethane at -78°C (Swern oxidation conditions).

- The reaction mixture is then treated with triethylamine, warmed to room temperature, and worked up to isolate the aldehyde with an 83% yield.

Subsequent Reduction to this compound:

- The aldehyde can be reduced back to the alcohol using standard reducing agents such as sodium borohydride or diborane complexes.

- According to a patent-supported method, reduction of carboxylic acid or aldehyde groups with alkali metal borohydrides and boron trihalides in a diborane-soluble medium yields the corresponding carbinols, including this compound.

Synthesis via Cyclopentylpropionic Acid Intermediate

Another synthetic approach involves preparing 3-cyclopentylpropionic acid followed by its reduction to the corresponding alcohol.

Preparation of 3-Cyclopentylpropionic Acid:

- 3-Cyclopentylpropionic acid can be synthesized by reacting cyclopentanone or cyclopentanol with molten alkali metal hydroxide in a two-step temperature process:

- First heating stage: 200–270°C

- Second heating stage: 290–350°C

- The resulting alkali salt is acidified to yield the free acid, which can be purified by washing and fractional distillation.

- This process provides high yields and is suitable for large-scale production.

- The acid is then reduced to the alcohol using borohydride reagents or other suitable reducing agents, as described above.

Multi-Step Synthesis from (Chloromethyl)cyclopentane

An alternative synthetic route to 3-cyclopentylpropanal (and subsequently to this compound) involves:

- Step 1: Reaction of (chloromethyl)cyclopentane with the preformed anion of ethyl cyanoacetate (using sodium ethoxide in ethanol).

- Step 2: Mild base hydrolysis of the product followed by acidification to remove the ester group.

- Step 3: Reduction of the resulting nitrile to aldehyde using diisobutylaluminum hydride (Dibal-H).

- Final reduction of the aldehyde to the alcohol completes the synthesis.

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | NaOEt/EtOH, ethyl cyanoacetate anion | Ambient | Moderate | Nucleophilic substitution |

| 2 | NaOH/EtOH, acidification | Mild | High | Hydrolysis and ester removal |

| 3 | Dibal-H reduction | Low temp | High | Nitrile to aldehyde |

| 4 | Reduction of aldehyde to alcohol (e.g., NaBH4) | Mild | High | Final step to this compound |

Summary Table of Preparation Routes

| Route | Starting Material(s) | Key Reagents/Conditions | Yield Range | Comments |

|---|---|---|---|---|

| Swern Oxidation + Reduction | This compound | Oxalyl chloride, DMSO, Et3N; NaBH4 or borohydride | ~83% (aldehyde) + high (reduction) | Direct oxidation and reduction cycle |

| Molten Alkali Hydroxide Process | Cyclopentanone or cyclopentanol | Molten alkali hydroxide, 200–350°C (two-step) | High | Industrial scale, acid intermediate |

| Multi-step from (chloromethyl)cyclopentane | (Chloromethyl)cyclopentane + ethyl cyanoacetate | NaOEt/EtOH, NaOH/EtOH, Dibal-H | Moderate to high | More complex, multi-step synthesis |

Research Findings and Notes

- The molten alkali hydroxide method for preparing 3-cyclopentylpropionic acid is notable for its efficiency and scalability, allowing subsequent reduction to the alcohol with good overall yields.

- The Swern oxidation route offers a high-yielding, mild method to access the aldehyde intermediate, which can be readily reduced to the alcohol.

- Multi-step synthesis from halogenated cyclopentane derivatives is versatile but more complex, involving nucleophilic substitution, hydrolysis, and selective reductions.

- Reduction steps commonly employ borohydride reagents or diborane complexes, which are effective in converting aldehydes or acids to primary alcohols with high selectivity.

- Safety considerations are important due to the use of reactive reagents such as oxalyl chloride, Dibal-H, and molten alkali hydroxides; appropriate handling and protective measures are necessary.

化学反応の分析

Types of Reactions:

Oxidation: 3-Cyclopentyl-1-propanol can undergo oxidation reactions to form 3-cyclopentylpropanal or 3-cyclopentylpropanoic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to form 3-cyclopentylpropane using strong reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups such as halides or amines. Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed:

Oxidation: 3-Cyclopentylpropanal, 3-Cyclopentylpropanoic acid

Reduction: 3-Cyclopentylpropane

Substitution: 3-Cyclopentylpropyl halides, 3-Cyclopentylpropyl amines

科学的研究の応用

Chemistry: 3-Cyclopentyl-1-propanol is used as an intermediate in the synthesis of various organic compounds. It is also employed in the preparation of hexadecyltrimethylammonium bromide reverse micelles, which are essential for NMR spectroscopy of encapsulated proteins .

Biology: In biological research, this compound is utilized in the study of enzyme-substrate interactions and as a model compound for understanding the behavior of cycloalkane derivatives in biological systems.

Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its unique structure makes it a valuable candidate for drug design and discovery.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a solvent in various chemical processes.

作用機序

The mechanism of action of 3-Cyclopentyl-1-propanol involves its interaction with specific molecular targets and pathways. As an alcohol, it can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound’s cycloalkane ring provides stability and hydrophobic interactions, which can affect its binding affinity and specificity.

類似化合物との比較

Comparison with Structurally Similar Compounds

Cyclopentyl-Substituted Alcohols

1-Cyclopentylethanol (CAS 116279-08-4)

- Structure: Cyclopentyl group attached to the first carbon of ethanol.

- Molecular Formula : C₇H₁₄O

- Key Differences :

3-Cyclopentylpropionic Acid (CAS 140-77-2)

Aliphatic Alcohols with Similar Chain Lengths

1-Hexanol (C₆H₁₄O)

- Molecular Weight : 102.18 g/mol

- Key Differences: Linear chain increases boiling point (157°C) and water solubility (0.6 g/100 mL) compared to 3-cyclopentyl-1-propanol. Higher VOC emissions in pears (1.14–1.91 μg/kg) .

1-Octanol (C₈H₁₈O)

Cyclic Alcohols with Varied Ring Sizes

Cyclooctyl Alcohol (C₈H₁₆O)

- Structure : Eight-membered cycloalkane ring.

- Key Differences: Larger ring size increases steric hindrance, reducing reactivity. Detected in plums at 1.057 μg/kg, lower than this compound (1.070 μg/kg) .

1-Cyclohexene-1-Propanol

- Structure: Cyclohexene ring with a propanol chain.

- Not detected in pears, unlike this compound .

Data Table: Comparative Properties of Selected Alcohols

Key Research Findings

- Natural Occurrence: this compound is a trace VOC in pears and plums, with concentrations influenced by storage conditions. Its levels in pears increase from 0.30 μg/kg (fresh) to 1.09 μg/kg after prolonged storage .

- Synthetic Utility: The compound’s cyclopentyl group enhances micelle stability in nonpolar solvents, making it valuable for protein encapsulation studies .

- Safety Profile : Classified as a flammable liquid (GHS Category 4) with moderate oral toxicity and aquatic toxicity .

生物活性

Overview

3-Cyclopentyl-1-propanol (C8H16O) is an organic compound characterized by a cyclopentane ring attached to a propanol group. This structure imparts unique chemical properties and potential biological activities, making it an interesting subject for research in medicinal chemistry and biological sciences.

- Molecular Formula : C8H16O

- CAS Number : 767-05-5

- Structure : The compound consists of a cyclopentane ring connected to a propanol moiety, which influences its interaction with biological systems.

Enzyme-Substrate Interactions

This compound is utilized in studies focusing on enzyme-substrate interactions. Its structural characteristics allow researchers to investigate how cycloalkane derivatives behave in biological systems, particularly their binding affinities and mechanisms of action with various enzymes.

Medicinal Chemistry

The compound shows promise in medicinal chemistry as a potential lead for drug development. Its unique structure may contribute to the design of new pharmaceuticals targeting specific biological pathways. Research indicates that it can influence molecular targets through hydrogen bonding and hydrophobic interactions, which are crucial for drug-receptor binding .

The mechanism of action of this compound involves:

- Hydrogen Bonding : As an alcohol, it can form hydrogen bonds with biomolecules, altering their structure and function.

- Hydrophobic Interactions : The cyclopentane ring enhances stability and affects binding affinity to various targets.

Case Studies

-

Phytotoxicity Studies :

- In a study examining the butanol fraction of Hertia intermedia, this compound was identified as a component contributing to significant phytotoxicity, with effects observed at concentrations as low as 1000 μg/mL. Although the specific role of this compound requires further investigation, its presence suggests potential herbicidal activity.

- Synthesis and Structure-Activity Relationships :

Comparative Analysis

| Compound | Structure Type | Key Biological Activity |

|---|---|---|

| This compound | Cycloalkane derivative | Enzyme interactions, potential drug lead |

| Cyclopentanol | Alcohol | Limited biological activity |

| Cyclopentane | Cycloalkane | Basic structural comparison |

| 3-Cyclopentylpropanal | Aldehyde | Related reactivity and potential derivatives |

Q & A

What are the established synthetic routes for 3-Cyclopentyl-1-propanol, and how do reaction conditions influence yield?

Category: Basic

Answer:

A common method involves the reduction of 3-cyclopentylpropanal using sodium borohydride (NaBH₄) in methanol under inert conditions. Reaction temperature (0–25°C) and stoichiometric control of NaBH₄ are critical: excess reductant may lead to side products like over-reduced alkanes. Alternatively, Grignard reagents (e.g., cyclopentylmagnesium bromide) reacting with epoxides can yield the target alcohol after acidic workup. Purification typically employs fractional distillation (bp ~223°C, similar to structurally related alcohols ). For reproducibility, monitor reaction progress via thin-layer chromatography (TLC) with a polar stationary phase (e.g., silica gel) and ethyl acetate/hexane mobile phase.

Which analytical techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

Category: Basic

Answer:

- NMR Spectroscopy: ¹H NMR should show a triplet for the hydroxyl-bearing CH₂ (δ 3.5–3.7 ppm) and multiplet signals for the cyclopentyl group (δ 1.2–2.1 ppm). Discrepancies in integration ratios may arise from residual solvents; use deuterated chloroform (CDCl₃) for clarity.

- GC-MS: Retention time and fragmentation patterns (e.g., m/z 142 for molecular ion) help confirm purity. Contradictions between NMR and GC-MS data often stem from volatile impurities; repeat analysis after redistillation .

How can researchers optimize purification strategies to isolate high-purity this compound?

Category: Basic

Answer:

Post-synthesis, employ a two-step purification:

Liquid-Liquid Extraction: Separate unreacted starting materials using diethyl ether and brine.

Column Chromatography: Use silica gel with a gradient of ethyl acetate in hexane (5% → 20%). Monitor fractions via TLC. For thermally stable batches, fractional distillation at reduced pressure minimizes decomposition .

What advanced strategies address stereochemical uncertainties in this compound derivatives?

Category: Advanced

Answer:

Chiral derivatives (e.g., esters with Mosher’s acid) enable enantiomeric resolution via HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)). X-ray crystallography of crystalline derivatives (e.g., brominated analogs) provides definitive stereochemical assignments. Dynamic NMR can also reveal conformational flexibility in the cyclopentyl ring, which may obscure stereochemical analysis .

How does this compound’s stability vary under different storage conditions, and what degradation products form?

Category: Advanced

Answer:

Thermogravimetric analysis (TGA) shows decomposition onset at ~150°C. Store under nitrogen at 4°C to prevent oxidation. Accelerated stability studies (40°C/75% RH for 6 months) reveal trace aldehydes (via GC-MS), suggesting auto-oxidation. Add antioxidants like BHT (0.01% w/w) for long-term storage. Monitor peroxide formation using iodometric titration .

How should researchers resolve contradictions in reported physicochemical properties (e.g., logP, solubility)?

Category: Advanced

Answer:

Use triangulation :

- LogP: Compare shake-flask measurements (octanol/water) with computational predictions (e.g., ChemAxon or ACD/Labs). Discrepancies >0.5 units warrant re-evaluation of pH conditions.

- Solubility: Employ nephelometry for turbidimetric analysis in buffered solutions. Conflicting data often arise from polymorphic forms; characterize crystallinity via XRD .

What safety protocols are critical for handling this compound in laboratory settings?

Category: Basic

Answer:

- PPE: Nitrile gloves, safety goggles, and lab coats.

- Ventilation: Use fume hoods during synthesis due to volatile intermediates.

- Spill Management: Absorb with inert materials (e.g., diatomaceous earth) and dispose as hazardous waste. PAC-2 (23 mg/m³) guidelines apply for airborne exposure limits .

How is this compound utilized as an intermediate in pharmaceutical synthesis?

Category: Advanced

Answer:

It serves as a precursor for prostaglandin analogs and β-blockers. For example, Mitsunobu reaction with phthalimide derivatives yields amine intermediates, which are further functionalized. Optimize coupling reactions by screening catalysts (e.g., Pd/C for hydrogenation) and solvents (e.g., THF vs. DMF) to minimize racemization .

What methodologies detect and quantify impurities in this compound batches?

Category: Advanced

Answer:

- HPLC-UV/ELS: Use a C18 column (50:50 acetonitrile/water) with evaporative light scattering (ELS) detection for non-UV-active impurities.

- LC-MS/MS: Identify trace cyclopentane derivatives (e.g., from incomplete reduction) via fragmentation patterns. USP guidelines recommend <0.1% for unspecified impurities .

How can solvent selection influence the reactivity of this compound in nucleophilic substitutions?

Category: Advanced

Answer:

Polar aprotic solvents (e.g., DMSO, ε = 47) enhance nucleophilicity of the hydroxyl group by stabilizing transition states. In contrast, nonpolar solvents (e.g., toluene) favor elimination side reactions. Solvent dielectric constants (ε) should be matched to reaction mechanisms; for example, SN2 pathways require high ε to stabilize ionic intermediates .

Notes

- Citations: Evidence sources are numbered per provided documents (e.g., refers to and ).

- Methodological Focus: Answers emphasize experimental design, validation, and troubleshooting.

- Excluded Topics: Commercial pricing, scale-up processes, and consumer applications are omitted per guidelines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。